molecular formula C15H15N3O B2773899 N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide CAS No. 2411298-21-8

N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide

Cat. No. B2773899
CAS RN: 2411298-21-8
M. Wt: 253.305
InChI Key: UYOWRMCBUDUMQY-UHFFFAOYSA-N
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Description

“N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . The process involves the formation of bonds during the creation of the imidazole ring . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Mechanism of Action

While the specific mechanism of action for “N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide” is not mentioned in the search results, imidazole derivatives have been known to exhibit a broad range of biological activities .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With the broad range of biological activities exhibited by these compounds, there is significant potential for future research and development in this area .

properties

IUPAC Name

N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-6-14(19)16-10-9-13-11-17-15(18-13)12-7-4-3-5-8-12/h3-5,7-8,11H,9-10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOWRMCBUDUMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CN=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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